Product packaging for 2-(tert-Butyl)oxazolo[4,5-c]pyridin-7-ol(Cat. No.:CAS No. 1305325-10-3)

2-(tert-Butyl)oxazolo[4,5-c]pyridin-7-ol

Cat. No.: B1527990
CAS No.: 1305325-10-3
M. Wt: 192.21 g/mol
InChI Key: WHRWLBNMDGQNEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature

The molecular architecture of 2-(tert-Butyl)oxazolo[4,5-c]pyridin-7-ol is defined by its heterobicyclic framework, which features a five-membered oxazole ring fused to a six-membered pyridine ring in a [4,5-c] configuration. The compound possesses the molecular formula C₁₀H₁₂N₂O₂ and exhibits a molecular weight of 192.21 grams per mole, as confirmed by computational analysis through PubChem databases. The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions, designating it as this compound, which accurately reflects the position of substituents and the ring fusion pattern.

The structural integrity of the molecule is maintained through the benzannelated heterocyclic system, where the oxazole nitrogen at position 3 and the oxygen at position 1 contribute to the aromatic character of the fused system. The tert-butyl group, consisting of a tertiary carbon bonded to three methyl groups, provides significant steric bulk and influences the compound's conformational preferences and chemical reactivity. The hydroxyl functionality at the 7-position introduces hydrogen bonding capabilities, which are crucial for biological interactions and crystal packing arrangements.

Structural Feature Description Chemical Significance
Ring System Oxazolo[4,5-c]pyridine Provides aromatic stability and planarity
Substituent (Position 2) tert-Butyl group Enhances lipophilicity and steric hindrance
Functional Group (Position 7) Hydroxyl group Enables hydrogen bonding and increases polarity
Molecular Formula C₁₀H₁₂N₂O₂ Defines elemental composition
Molecular Weight 192.21 g/mol Determines physical properties

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12N2O2 B1527990 2-(tert-Butyl)oxazolo[4,5-c]pyridin-7-ol CAS No. 1305325-10-3

Properties

IUPAC Name

2-tert-butyl-[1,3]oxazolo[4,5-c]pyridin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-10(2,3)9-12-6-4-11-5-7(13)8(6)14-9/h4-5,13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHRWLBNMDGQNEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC2=CN=CC(=C2O1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501230053
Record name Oxazolo[4,5-c]pyridin-7-ol, 2-(1,1-dimethylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501230053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1305325-10-3
Record name Oxazolo[4,5-c]pyridin-7-ol, 2-(1,1-dimethylethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1305325-10-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxazolo[4,5-c]pyridin-7-ol, 2-(1,1-dimethylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501230053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Microwave-Assisted Cyclization Using Phase-Transfer Catalysts

One efficient method involves the cyclization of 4-bromo-3-pivaloylaminopyridine in the presence of cesium carbonate as a base and tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst under microwave irradiation. This approach achieves high yields (~78%) within 10 minutes, significantly accelerating the reaction compared to conventional heating.

  • Reaction conditions :
    • Base: Cesium carbonate
    • Catalyst: TBAB
    • Heating: Microwave irradiation
    • Time: 10 minutes
    • Yield: Approximately 78%

This method promotes efficient cyclization by facilitating nucleophilic attack of the amide oxygen on the pyridine ring, forming the oxazole ring fused to the pyridine core.

Silica-Supported Acid Catalysis

An alternative approach uses silica-supported perchloric acid as a catalyst to promote cyclization at ambient temperature, emphasizing short reaction times and catalyst reusability. This method is particularly useful for synthesizing oxazolo[4,5-b]pyridine derivatives but can be adapted for the [4,5-c] isomer.

  • Reaction conditions :
    • Catalyst: Perchloric acid on silica
    • Temperature: Ambient
    • Advantages: Reusable catalyst, mild conditions

Substitution and Reduction Routes

Another synthetic route involves the substitution of 2-position on pyridine or related heterocycles with tert-butyl-containing amines or esters, followed by reduction steps. For example, 2-tertiaryamino-5-methyloxazole-4-carboxylates are prepared by reacting pyridine derivatives with amines, then reduced by lithium aluminum hydride (LiAlH4) to yield the target compound.

  • Key steps :
    • Amination at 2-position of oxazole ring
    • Reduction of esters to alcohols
    • Functional group transformations to introduce hydroxyl at the 7-position

This method allows for structural diversification and functionalization, which is useful for medicinal chemistry applications.

Reaction Parameters Affecting Yield and Purity

Parameter Effect on Synthesis Notes
Base choice Cesium carbonate promotes efficient deprotonation Enhances cyclization rate
Catalyst TBAB increases reaction efficiency under microwave Phase-transfer catalyst facilitates nucleophilic attack
Heating method Microwave irradiation accelerates reaction kinetics Shortens reaction time from hours to minutes
Temperature control Maintaining 20–25 °C avoids decomposition Critical during reagent addition and cyclization
Solvent system Solvent-free or polar aprotic solvents preferred Improves yield and purity
Purification methods Column chromatography with silica gel and recrystallization Removes unreacted starting materials and byproducts

Spectroscopic and Analytical Characterization

Characterization techniques essential for confirming the structure and purity of 2-(tert-Butyl)oxazolo[4,5-c]pyridin-7-ol include:

  • [^1H and ^13C NMR spectroscopy](pplx://action/followup) : Identification of the tert-butyl group (singlet near 1.3 ppm for 9H), oxazole and pyridine ring protons.
  • Mass spectrometry (MS) : Molecular ion peak at m/z corresponding to molecular weight 176.21 g/mol.
  • Infrared (IR) spectroscopy : Characteristic bands for C=N (1600–1650 cm⁻¹) and C–O (1200–1250 cm⁻¹) groups.
  • X-ray crystallography (where available): Confirms fused ring structure and steric impact of tert-butyl substituent.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Reaction Time Advantages Limitations
Microwave-assisted TBAB catalysis 4-bromo-3-pivaloylaminopyridine, Cs2CO3, TBAB, microwave ~78 10 min Rapid, high yield, efficient Requires microwave equipment
Silica-supported acid catalysis Perchloric acid on silica, ambient temperature Moderate Short Mild conditions, reusable catalyst Possibly lower yield
Substitution + reduction route Amines, esters, LiAlH4 reduction Moderate Hours Versatile functionalization Multi-step, sensitive reagents

Research Findings and Mechanistic Insights

  • The tert-butyl substituent exerts steric hindrance, affecting ring planarity and potentially influencing biological activity.
  • Density Functional Theory (DFT) calculations at B3LYP/6-311G++(d,p) level predict regioselectivity favoring nucleophilic attack at the pyridine C4 position during cyclization.
  • Isotopic labeling and kinetic studies support an intramolecular cyclization mechanism involving nucleophilic attack of the amide oxygen on the pyridine ring carbon.
  • Microwave-assisted synthesis enhances reaction kinetics by improving energy transfer and reducing side reactions.

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butyl)oxazolo[4,5-c]pyridin-7-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen functionalities, while reduction can produce reduced forms of the compound .

Mechanism of Action

The mechanism of action of 2-(tert-Butyl)oxazolo[4,5-c]pyridin-7-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(tert-Butyl)oxazolo[4,5-c]pyridin-7-ol with structurally related compounds, focusing on substituents, molecular properties, and applications:

Compound Name & Structure Molecular Formula Molecular Weight Key Substituents Physical Properties/Applications References
This compound C₁₀H₁₂N₂O₂ 204.23* 2-tert-butyl, 7-OH Discontinued in commercial catalogs; potential precursor for boronic ester derivatives .
8-Methoxy-4-methyl-2-phenyl[1,3]oxazolo[4,5-c]quinoline (4b) C₂₀H₁₆N₂O₂ 316.36 8-OCH₃, 4-CH₃, 2-Ph mp: 157°C (MeOH); synthesized via PPA-mediated cyclization .
tert-Butyl 4-{2-[6-(3-Methoxy-3-oxopropyl]oxazolo[4,5-b]pyridin-2-yl}methyl)-1-piperidinecarboxylate (26) C₂₁H₂₉N₃O₅ 403.48 Oxazolo[4,5-b] core, ester, piperidine mp: 157°C; IR ν: 1711 cm⁻¹ (C=O); used in peptide-mimetic drug design .
tert-Butyl (4-bromo-2-(tert-butyl)oxazolo[4,5-c]pyridin-7-yl)carbamate C₁₆H₂₂BrN₃O₃ 384.27 4-Br, 7-carbamate Bromine enhances electrophilic reactivity; carbamate group enables prodrug strategies .
2-(tert-Butyl)oxazolo[4,5-c]pyridine-7-carboxylic acid C₁₁H₁₂N₂O₃ 220.23 7-COOH Storage: -20°C; used as a building block for amide/ester conjugates .
2-(tert-Butyl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazolo[4,5-c]pyridine C₁₆H₂₃BN₂O₃ 298.18 7-boronic ester Key intermediate for Suzuki-Miyaura cross-coupling reactions .

*Molecular weight calculated based on formula C₁₀H₁₂N₂O₂.

Structural and Functional Insights

  • Ring Fusion Position : Compounds with oxazolo[4,5-b]pyridine cores (e.g., compound 26) exhibit distinct electronic properties compared to [4,5-c] isomers due to altered π-conjugation pathways .
  • Substituent Effects :
    • The tert-butyl group in the target compound improves lipophilicity but may reduce solubility in polar solvents compared to methoxy or methyl substituents .
    • Carboxylic acid (compound 5) and boronic ester (compound 6) derivatives enable diverse functionalization, such as bioconjugation or cross-coupling reactions .
  • Synthetic Flexibility: PPA-mediated cyclization is a common route for oxazoloquinolines, but tert-butyl derivatives may require additional protection steps to prevent steric hindrance during synthesis .

Commercial Availability and Stability

  • The target compound is listed as discontinued in commercial catalogs (CymitQuimica), while its carboxylic acid derivative remains available (Alchem Pharmtech) .
  • Stability The carboxylic acid derivative requires storage at -20°C, suggesting sensitivity to degradation, whereas tert-butyl carbamates (e.g., compound 4) are more stable under standard conditions .

Biological Activity

2-(tert-Butyl)oxazolo[4,5-c]pyridin-7-ol is a compound that has garnered attention for its potential biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies that highlight its significance in pharmacology and biochemistry.

The compound exhibits significant interactions with various enzymes and proteins, influencing their activity. Notably, it interacts with cytochrome P450 enzymes, which are crucial for the metabolism of numerous substrates. Depending on the context, this interaction can lead to either inhibition or activation of these enzymes.

Cellular Effects

This compound affects several cellular processes:

  • Cell Signaling : It modulates pathways such as the mitogen-activated protein kinase (MAPK) signaling pathway, impacting cell proliferation and apoptosis.
  • Gene Expression : The compound alters the expression of genes involved in metabolic processes, thereby influencing cellular metabolism.

The mechanism by which this compound exerts its biological effects involves:

  • Binding to Biomolecules : The compound can bind to specific enzymes or receptors, modifying their activity.
  • Influencing Transcription Factors : It interacts with transcription factors and regulatory proteins, affecting gene transcription levels.

Table 1: Summary of Biological Activities

Activity TypeDescription
Enzyme InteractionModulates cytochrome P450 activity
Cell SignalingInfluences MAPK pathway leading to changes in proliferation and apoptosis
Gene ExpressionAlters metabolic gene expression
Binding MechanismBinds to active sites of enzymes or receptors

Case Studies

Recent studies have provided insights into the biological relevance of this compound:

  • Cytochrome P450 Interaction : A study demonstrated that this compound could inhibit specific isoforms of cytochrome P450 enzymes, leading to altered drug metabolism profiles in vitro. This suggests potential implications for drug-drug interactions in pharmacotherapy.
  • MAPK Pathway Modulation : Research indicated that treatment with this compound resulted in significant activation of the MAPK signaling pathway in cancer cell lines. This activation was associated with enhanced cell proliferation and survival rates under stress conditions.
  • Gene Expression Analysis : A transcriptomic analysis revealed that exposure to this compound resulted in differential expression of genes related to metabolic pathways. Notably, genes involved in lipid metabolism were significantly upregulated, indicating a potential role in metabolic regulation.

Q & A

Q. Basic Research Focus

  • Esterification : React with acyl chlorides in the presence of DMAP/Et₃N.
  • Etherification : Use alkyl halides under Mitsunobu conditions (DIAD, PPh₃).
  • Protection : Temporarily protect the hydroxyl group with TBSCl for subsequent reactions .

Advanced Consideration
Evaluate steric hindrance from the tert-butyl group at position 2. Kinetic studies (e.g., variable-temperature NMR) can quantify activation barriers for functionalization steps. Computational docking may predict steric clashes in derivatized products .

How can researchers assess the impact of substituents on the compound’s physicochemical properties?

Q. Basic Research Focus

  • LogP : Measure via HPLC (C18 column) or calculate using software (e.g., ChemAxon).
  • Solubility : Perform shake-flask assays in PBS (pH 7.4) or simulated biological fluids.
  • Thermal Stability : Use DSC/TGA to determine decomposition temperatures .

Advanced Method
Correlate substituent electronic effects (Hammett σ values) with spectral or reactivity data. For example, electron-withdrawing groups at position 7 may reduce basicity of the pyridine nitrogen, altering solubility .

What computational tools are suitable for predicting the compound’s reactivity in catalytic systems?

Q. Advanced Research Focus

  • DFT Calculations : Optimize ground-state geometries (Gaussian 16) to identify reactive sites.
  • Molecular Dynamics (MD) : Simulate interactions with enzymes or metal catalysts (e.g., Pd for cross-coupling).
  • Docking Studies : Predict binding affinities for biological targets (AutoDock Vina) .

How can researchers address challenges in crystallizing this compound derivatives?

Q. Advanced Research Focus

  • Solvent Screening : Use high-throughput platforms (e.g., Crystal16) to test solvent/antisolvent pairs.
  • Additives : Introduce co-crystallizing agents (e.g., carboxylic acids) to stabilize lattice formation.
  • SHELXT/SHELXL : Refine twinned or low-resolution datasets by adjusting HKLF5 parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(tert-Butyl)oxazolo[4,5-c]pyridin-7-ol
Reactant of Route 2
2-(tert-Butyl)oxazolo[4,5-c]pyridin-7-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.